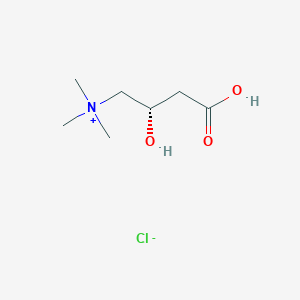

(+)-Carnitine hydrochloride

Descripción general

Descripción

El clorhidrato de D-carnitina, también conocido como (+)-β-Hidroxi-γ-(trimetilamonio)butirato clorhidrato, es un compuesto de amonio cuaternario. Es un estereoisómero de la L-carnitina, que se encuentra naturalmente en los animales y desempeña un papel crucial en el transporte de ácidos grasos de cadena larga a las mitocondrias para la producción de energía. Sin embargo, la D-carnitina no se encuentra naturalmente y puede inhibir la actividad de la L-carnitina, haciéndola tóxica en altas concentraciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de D-carnitina se puede sintetizar a través de varios métodos. Un método común implica la reacción de clorhidrato de trimetilamina con epihalogenohidrina para producir clorhidrato de DL-carnitina, que luego se separa en sus formas D y L . Otro método implica el uso de R-epoxicloropropano y trimetilamina en condiciones específicas para producir cloruro de nitrilo de L-carnitina, que luego se convierte en clorhidrato de D-carnitina .

Métodos de Producción Industrial: La producción industrial de clorhidrato de D-carnitina a menudo implica la síntesis a gran escala utilizando los métodos anteriores, seguida de procesos de purificación para garantizar una alta pureza y rendimiento. El uso de técnicas cromatográficas avanzadas y métodos de cristalización son comunes en el proceso de producción industrial para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de D-carnitina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varias acilcarnitinas.

Reducción: Puede reducirse a su forma original a partir de acilcarnitinas.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varias acilcarnitinas, que son intermediarios en el metabolismo de los ácidos grasos .

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Role in Metabolism:

(+)-Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for energy production. This function makes it a popular supplement for enhancing athletic performance and promoting weight loss.

Clinical Applications:

Research indicates that carnitine supplementation can benefit individuals with certain metabolic disorders, such as primary carnitine deficiency, which affects fatty acid oxidation. In these cases, supplementation helps restore normal metabolic function and improves patient outcomes .

Cardiovascular Health

Cardioprotective Effects:

Studies have shown that (+)-carnitine can improve heart function in patients with heart disease. It has been associated with reduced symptoms of angina and improved exercise tolerance in individuals with coronary artery disease .

Mechanisms of Action:

The cardioprotective effects are attributed to its ability to enhance mitochondrial function, reduce oxidative stress, and improve lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels .

Neurological Disorders

Potential in Treating Neuropathy:

(+)-Carnitine hydrochloride has been investigated for its efficacy in treating diabetic peripheral neuropathy. Clinical trials suggest that it may alleviate symptoms such as pain and numbness by improving nerve conduction and reducing oxidative damage to nerve cells .

Cognitive Function:

Research indicates that carnitine may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and age-related cognitive decline. It appears to improve mitochondrial function in neurons, which is critical for maintaining cognitive health .

Cancer Cachexia

Therapeutic Use:

Clinical studies have explored the use of (+)-carnitine in managing cancer cachexia, a syndrome characterized by severe weight loss and muscle wasting. Supplementation has shown promise in improving muscle mass and strength in patients undergoing cancer treatment .

Mechanisms:

The anti-wasting effects are thought to stem from carnitine's ability to inhibit protein degradation pathways and promote muscle protein synthesis, thereby counteracting the effects of cachexia .

Athletic Performance

Enhancement of Exercise Capacity:

Athletes often use (+)-carnitine to enhance performance and recovery. Research suggests that it can reduce muscle soreness post-exercise and improve recovery times by decreasing lactate accumulation during intense workouts .

Studies on High-Intensity Training:

A study indicated that combining L-carnitine with high-intensity interval training led to significant improvements in body composition and exercise performance compared to placebo groups .

Data Table: Summary of Research Findings on this compound Applications

Case Studies

-

Case Study on Cancer Cachexia:

A clinical trial involving cancer patients demonstrated that those receiving L-carnitine supplementation had a significant increase in lean body mass compared to those receiving a placebo. The study highlighted improvements in quality of life metrics related to fatigue and physical capability . -

Study on Diabetic Neuropathy:

In a double-blind study, diabetic patients treated with (+)-carnitine experienced marked reductions in neuropathic pain scores compared to the control group over a 12-week period, suggesting its effectiveness as a therapeutic agent for this condition .

Mecanismo De Acción

El clorhidrato de D-carnitina ejerce sus efectos al inhibir la actividad de la L-carnitina. Compite con la L-carnitina por la unión a los transportadores de carnitina y las enzimas involucradas en el metabolismo de los ácidos grasos. Esta inhibición puede provocar una disminución en el transporte de ácidos grasos de cadena larga a las mitocondrias, lo que reduce la producción de energía y potencialmente conduce a efectos tóxicos .

Compuestos Similares:

L-Carnitina: La forma natural que es esencial para el metabolismo de los ácidos grasos.

DL-Carnitina: Una mezcla racémica de las formas D y L.

Acetil L-Carnitina: Una forma acetilada de L-carnitina que tiene beneficios adicionales en la función cognitiva .

Singularidad: El clorhidrato de D-carnitina es único en sus efectos inhibitorios sobre la actividad de la L-carnitina. Mientras que la L-carnitina es beneficiosa y esencial para la producción de energía, la D-carnitina puede ser tóxica y se utiliza principalmente en investigación para estudiar los efectos de la inhibición de la carnitina .

Comparación Con Compuestos Similares

L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.

DL-Carnitine: A racemic mixture of D and L forms.

Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .

Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .

Actividad Biológica

(+)-Carnitine hydrochloride, commonly referred to as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids and energy production in the body. Its biological activities are diverse, affecting various organ systems and metabolic pathways. This article reviews the biological activity of L-carnitine, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Function

L-carnitine is synthesized endogenously from the amino acids lysine and methionine and is primarily stored in skeletal muscle. Its main function is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, thus contributing to energy production. The compound is also involved in the removal of toxic acyl groups from cells, which helps maintain cellular homeostasis .

L-carnitine's biological activity can be attributed to several key mechanisms:

- Fatty Acid Transport : L-carnitine binds to long-chain fatty acids to form acylcarnitines, which are transported across the mitochondrial membrane by specific transporters. This process is crucial for the β-oxidation of fatty acids, leading to ATP production.

- Antioxidant Properties : L-carnitine exhibits antioxidant effects by reducing oxidative stress in various tissues. It enhances mitochondrial function and protects against cellular damage caused by reactive oxygen species (ROS) .

- Cardioprotection : Studies have indicated that L-carnitine can reduce myocardial ischemia-reperfusion injury and improve cardiac function by lowering oxidative stress and inflammation .

Table 1: Summary of Key Research Studies on L-Carnitine

Case Studies

- Cardiac Health : A clinical trial involving patients with heart disease demonstrated that L-carnitine supplementation led to improved exercise tolerance and reduced angina episodes. The study highlighted its role in enhancing mitochondrial function and reducing oxidative stress in cardiac tissues.

- Fatty Liver Disease : In a study using a high-fat diet-induced fatty liver model, administration of L-carnitine resulted in decreased lipid deposition in the liver and increased levels of metabolites associated with β-oxidation, indicating its effectiveness in improving liver health .

- Cerebral Vasospasm : Research on experimental subarachnoid hemorrhage models indicated that L-carnitine significantly improved vessel lumen size and reduced wall thickness, demonstrating its potential as a treatment for vasospasm-related conditions .

Therapeutic Applications

L-carnitine has been investigated for various therapeutic applications:

- Cardiovascular Diseases : Due to its cardioprotective effects, L-carnitine is being explored as a treatment for conditions like ischemic heart disease and heart failure.

- Metabolic Disorders : It plays a role in managing metabolic syndromes such as obesity and type 2 diabetes by enhancing lipid metabolism and improving insulin sensitivity.

- Neurological Disorders : Given its ability to cross the blood-brain barrier, acetyl-L-carnitine (a derivative) has been studied for neuroprotective effects in conditions like Alzheimer’s disease and depression .

Propiedades

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.